molecular formula C9H9BrO2 B168330 2-(3-(Bromomethyl)phenyl)acetic acid CAS No. 118647-53-3

2-(3-(Bromomethyl)phenyl)acetic acid

Cat. No. B168330
Key on ui cas rn: 118647-53-3
M. Wt: 229.07 g/mol
InChI Key: ZEVUGJRUEGVFCU-UHFFFAOYSA-N
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Patent
US08507690B2

Procedure details

To a solution of m-tolylacetic acid (25.00 g, 166.5 mmol) in anhydrous carbon tetrachloride (200 ml) was added N-bromosuccinimide (30.00 g, 168.6 mmol), and the mixture was gradually heated to the boiling point. After heating the mixture under reflux for 5.5 hr, the reaction mixture was cooled to room temperature, the insoluble material was removed by filtration and washed twice with carbon tetrachloride (100 ml). The filtrate was concentrated, carbon tetrachloride (60 ml) was added and the residue was dissolved by heating at about 70° C. The solution was cooled to about 40° C., and hexane (300 ml) was added dropwise. After stirring at room temperature for 30 min, the precipitated crystals were filtered, washed with hexane and dried under reduced pressure to give (3-bromomethylphenyl)acetic acid (22.80 g, 99.53 mmol, yield 59.8%) as a white solid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:11])[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][C:8]([OH:10])=[O:9])[CH:2]=1.[Br:12]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[Br:12][CH2:11][C:1]1[CH:2]=[C:3]([CH2:7][C:8]([OH:10])=[O:9])[CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C1(=CC(=CC=C1)CC(=O)O)C
Name
Quantity
30 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was gradually heated to the boiling point
TEMPERATURE
Type
TEMPERATURE
Details
After heating the mixture
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5.5 hr
Duration
5.5 h
CUSTOM
Type
CUSTOM
Details
the insoluble material was removed by filtration
WASH
Type
WASH
Details
washed twice with carbon tetrachloride (100 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
ADDITION
Type
ADDITION
Details
carbon tetrachloride (60 ml) was added
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved
TEMPERATURE
Type
TEMPERATURE
Details
by heating at about 70° C
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to about 40° C.
ADDITION
Type
ADDITION
Details
hexane (300 ml) was added dropwise
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were filtered
WASH
Type
WASH
Details
washed with hexane
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrCC=1C=C(C=CC1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 99.53 mmol
AMOUNT: MASS 22.8 g
YIELD: PERCENTYIELD 59.8%
YIELD: CALCULATEDPERCENTYIELD 59.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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